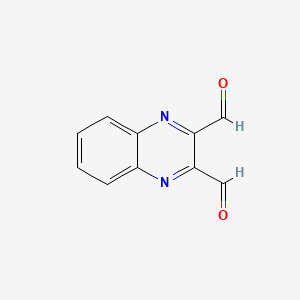
4-Ethenyl-4-methyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-4-methyl-1,3-dioxane: is an organic compound with the molecular formula C7H12O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions, a methyl group at the 4 position, and an ethenyl group also at the 4 position. This compound is part of the broader family of 1,3-dioxanes, which are known for their stability and versatility in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethenyl-4-methyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing toluene with toluenesulfonic acid as the catalyst, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of 1,3-dioxanes often involves the use of orthoesters or molecular sieves to effectively remove water through chemical reaction or physical sequestration. This ensures the stability of the cyclic acetal formed. Industrial methods also employ catalysts like zirconium tetrachloride (ZrCl4) for efficient acetalization and in situ transacetalization of carbonyl compounds under mild conditions .
化学反応の分析
Types of Reactions: 4-Ethenyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine (Jones reagent).
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields alcohols .
科学的研究の応用
Chemistry: 4-Ethenyl-4-methyl-1,3-dioxane is used as a protecting group for carbonyl compounds in organic synthesis. Its stability against nucleophiles and bases makes it valuable in multi-step synthesis processes .
Biology and Medicine: While specific applications in biology and medicine are less documented, compounds like this compound can be used in the development of pharmaceuticals, particularly in the synthesis of complex molecules where protection of functional groups is necessary .
Industry: In the industrial sector, this compound is used in the production of polymers and as a solvent in various chemical processes. Its stability and reactivity make it suitable for use in the manufacture of high-performance materials .
作用機序
The mechanism of action of 4-ethenyl-4-methyl-1,3-dioxane involves its ability to act as a protecting group for carbonyl compounds. The compound forms stable cyclic acetals, which can be deprotected under acidic conditions to regenerate the original carbonyl compound. This stability is due to the formation of a six-membered ring, which is less prone to hydrolysis compared to other protecting groups .
類似化合物との比較
1,3-Dioxane: A six-membered ring with two oxygen atoms, but without the ethenyl and methyl groups.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions, commonly used as a solvent.
1,3-Dioxolane: A five-membered ring with two oxygen atoms, used as a solvent and in polymer production.
Uniqueness: 4-Ethenyl-4-methyl-1,3-dioxane is unique due to the presence of both an ethenyl and a methyl group at the 4 position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .
特性
CAS番号 |
1193-41-5 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
4-ethenyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)4-5-8-6-9-7/h3H,1,4-6H2,2H3 |
InChIキー |
YTWHJDYNISBQOH-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOCO1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)

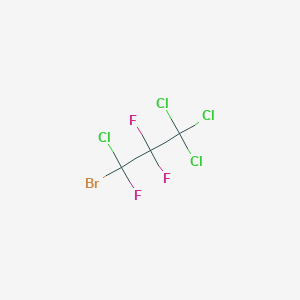



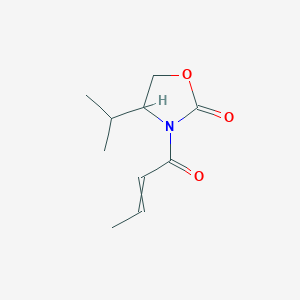


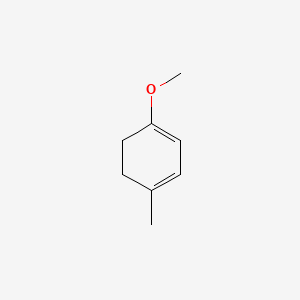
![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)
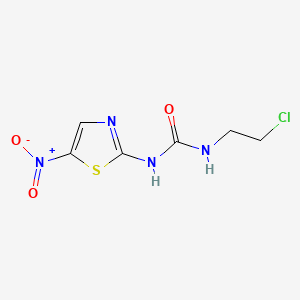
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)
